REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][CH2:8][C:9]([O:11]CC2C=CC=CC=2)=[O:10])[CH:5]=[N:4][CH:3]=[N:2]1.[H][H]>C(O)C.[C].[Pd]>[N:1]1([CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[N:4][CH:3]=[N:2]1 |f:3.4|
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Name
|
benzyl 4-(1,2,4-triazol-1-yl)butyrate
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
N1(N=CN=C1)CCCC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium carbon
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
FILTRATION
|
Details
|
Palladium carbon was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added a small amount of ethanol
|
Type
|
FILTRATION
|
Details
|
The resulting insolubles were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |